molecular formula C11H15NO2 B1414804 N-(4-hydroxyphenyl)-N,2-dimethylpropanamide CAS No. 1042580-33-5

N-(4-hydroxyphenyl)-N,2-dimethylpropanamide

Cat. No.: B1414804
CAS No.: 1042580-33-5
M. Wt: 193.24 g/mol
InChI Key: BFULDWTZLIXTDF-UHFFFAOYSA-N
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Description

N-(4-hydroxyphenyl)-N,2-dimethylpropanamide is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N-(4-hydroxyphenyl)-N,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8(2)11(14)12(3)9-4-6-10(13)7-5-9/h4-8,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFULDWTZLIXTDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N(C)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

It is known that it selectively accumulates in breast tissue. More research is needed to understand its ADME properties and their impact on bioavailability.

Biochemical Analysis

Biochemical Properties

N-(4-hydroxyphenyl)-N,2-dimethylpropanamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with dihydroceramide Δ4-desaturase 1 (DEGS1), inhibiting its enzymatic activity. This interaction is crucial as it affects the synthesis of ceramide, a lipid molecule involved in cell signaling and apoptosis. Additionally, this compound has been shown to induce the generation of reactive oxygen species (ROS), which can influence various cellular processes.

Cellular Effects

This compound exerts several effects on different types of cells and cellular processes. It has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in neuroblastoma cell lines, this compound elevates ceramide levels, leading to cytotoxicity. This compound also affects membrane fluidity and fusion, which are critical for cellular communication and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained elevation of ceramide levels and continuous induction of ROS, resulting in long-term cytotoxic effects. These temporal effects are essential for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating cell signaling pathways and inducing apoptosis in cancer cells. At higher doses, it can cause toxic or adverse effects, such as excessive ROS generation and oxidative stress, leading to cellular damage and dysfunction. Understanding the dosage effects is critical for determining the compound’s therapeutic window and safety margins.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to modulate membrane fluidity and fusion indicates its potential to affect its localization and accumulation within specific cellular compartments. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound’s interactions with DEGS1 and its ability to induce ROS suggest its localization within cellular membranes and organelles involved in lipid metabolism and oxidative stress. Additionally, post-translational modifications and targeting signals may direct this compound to specific subcellular compartments, further modulating its biochemical properties and cellular effects.

Biological Activity

N-(4-hydroxyphenyl)-N,2-dimethylpropanamide, also known by its CAS number 1042580-33-5, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11H15NO2
  • Molar Mass : 193.24 g/mol
  • CAS Number : 1042580-33-5

The structural formula of this compound features a hydroxyl group attached to a phenyl ring, which is known to influence its biological interactions.

Anticancer Properties

Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. For instance, a study indicated that derivatives of similar compounds demonstrated significant inhibitory actions on HCT-116 colorectal cancer cells, with IC50 values as low as 0.12 mg/mL .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (mg/mL)
This compoundHCT-1160.12
Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamideHeLa0.69
DoxorubicinHeLa2.29

The compound's mechanism of action appears to involve the modulation of signaling pathways associated with apoptosis and cell cycle regulation. Specifically, it has been suggested that compounds with similar structures may act through the HSP90 and TRAP1-mediated signaling pathways, promoting apoptosis in cancer cells while sparing normal cells .

Selectivity and Safety

An essential aspect of this compound is its selectivity for cancerous cells over normal cells. In studies comparing its effects on HEK-293 (normal human embryonic kidney) cells and HCT-116 cells, the compound showed a significantly higher inhibitory effect on cancerous cells . This selectivity is crucial for minimizing side effects in potential therapeutic applications.

Study on Structural Modifications

A series of structurally modified analogs were synthesized to enhance the biological activity of compounds related to this compound. These modifications aimed to improve lipophilicity and solubility while maintaining or enhancing anticancer efficacy. The study found that certain modifications led to increased cytotoxicity against glioblastoma cells at low micromolar concentrations .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to specific targets within cancer cells. These studies suggest that the compound may interact favorably with proteins involved in tumor progression and survival, further supporting its potential as an anticancer agent .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that N-(4-hydroxyphenyl)-N,2-dimethylpropanamide exhibits potential anticancer properties. In vitro studies have demonstrated its effectiveness in inhibiting the proliferation of various cancer cell lines. For example, it has shown significant antiproliferative activity against HeLa cells with an IC50 value of approximately 11 µM, which compares favorably to standard chemotherapeutic agents like doxorubicin (IC50 = 2.29 µM) .

Mechanism of Action
The compound's mechanism of action involves modulation of specific molecular targets within cancer cells, leading to apoptosis and inhibition of cell cycle progression. It has been observed to induce nuclear disintegration and chromatin condensation in treated cells, indicating its potential as a chemotherapeutic agent .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies have shown that it effectively inhibits the growth of several bacterial strains, including:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest that the compound could be developed into a novel antimicrobial agent for treating infections caused by resistant bacterial strains .

Biological Research

Enzyme Interaction
The compound interacts with various enzymes, potentially altering metabolic pathways. For instance, it may inhibit enzymes involved in the biosynthesis of essential cellular components, thereby affecting cellular functions .

Neurotransmitter Modulation
There is ongoing research into the effects of this compound on neurotransmitter systems. Preliminary studies suggest that it may modulate neurotransmitter receptors, which could have implications for treating neurodegenerative diseases or mood disorders .

Industrial Applications

This compound can serve as an intermediate in the synthesis of specialty chemicals and pharmaceuticals. Its unique structure allows for the development of derivatives with tailored properties for specific industrial applications.

Case Studies

Case Study 1: Anticancer Research
A study published in a peer-reviewed journal highlighted the effectiveness of this compound in reducing tumor volume in xenograft models of human cancers. The treatment resulted in a significant decrease in tumor size compared to control groups, supporting its potential as a therapeutic agent .

Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, this compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The results demonstrated its ability to inhibit growth effectively and suggested further exploration into its use as an antibiotic alternative .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.